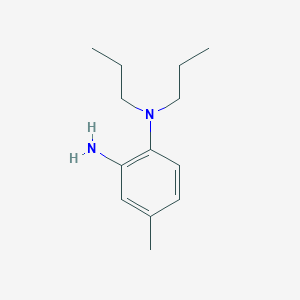

4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine

Description

4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine is a substituted aromatic diamine featuring a benzene ring with two amine groups at the 1,2-positions. The N~1~ positions are each substituted with a propyl group, while a methyl group occupies the para position (4-position) relative to the diamine moiety. The molecular formula is C₁₃H₂₂N₂, with a calculated molecular weight of 206.33 g/mol (based on structural analogs).

This compound is hypothesized to exhibit properties influenced by its electron-donating methyl group and steric effects from the dipropyl substituents. Predicted physical properties include a boiling point near 340°C and a density close to 1.09 g/cm³, extrapolated from its chloro-substituted analog.

Properties

IUPAC Name |

4-methyl-1-N,1-N-dipropylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-4-8-15(9-5-2)13-7-6-11(3)10-12(13)14/h6-7,10H,4-5,8-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUSIQYLTDOMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrosation Reaction

- The starting material is typically an N¹,N¹-dipropyl-4-methyl aniline derivative.

- The aniline is dissolved in water and concentrated hydrochloric acid and cooled to 0–10 °C.

- Sodium nitrite solution is added dropwise under stirring to generate the corresponding nitroso intermediate.

- The reaction is maintained isothermally for 2.5–3 hours to ensure complete nitrosation.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 0–10 °C |

| Reaction time | 2.5–3 hours |

| Molar ratio (Aniline:HCl) | Approx. 1:1.6 (volume basis) |

| Sodium nitrite concentration | ~40% aqueous solution |

This step forms the N-nitroso derivative essential for subsequent reduction.

Reduction Reaction

- The nitroso intermediate is reduced by adding zinc powder in the presence of concentrated hydrochloric acid and water.

- The reaction mixture is stirred at 15–20 °C for 1.5–2.5 hours.

- Zinc acts as the reducing agent converting the nitroso group to the corresponding amine.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 15–20 °C |

| Reaction time | 1.5–2.5 hours |

| Zinc powder ratio (HCl:Water:Zn) | ~25 mL : 75 mL : 23 g |

This yields the target N¹,N¹-dipropyl-4-methyl-1,2-benzenediamine in crude form.

Purification Reaction

- The reaction mixture is basified by adding sodium hydroxide solution to reach pH ~14.

- The product is extracted into an organic phase and purified by vacuum distillation at 5 mmHg.

- The distillation cut is collected at 115–116 °C to isolate the pure diamine.

| Parameter | Typical Range/Value |

|---|---|

| pH | ~14 |

| Distillation pressure | 5 mmHg |

| Distillation temperature | 115–116 °C |

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides); reactions are conducted in the presence of a base or catalyst.

Major Products Formed:

Oxidation Products: Quinones and related compounds.

Reduction Products: Reduced amine derivatives.

Substitution Products: Substituted benzenediamine derivatives with different functional groups.

Scientific Research Applications

Chemistry: 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the development of biochemical assays and probes.

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It may also be employed as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.

Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in the target compound increases aromatic ring electron density, contrasting with the electron-withdrawing effects of chlorine in its chloro analog or fluorine in 4-fluoro-1,2-benzenediamine. This difference influences reactivity in metal-catalyzed reactions; for example, electron-rich diamines may coordinate more effectively with transition metals.

- Steric Hindrance : The dipropyl groups introduce significant steric bulk compared to dimethyl or unsubstituted analogs (e.g., N,N-dimethyl-1,2-benzenediamine). This may reduce nucleophilicity, limiting applications in reactions requiring accessible amine sites.

Physicochemical Properties

Hazard Profile

The chloro analog is classified as an irritant, but the target compound’s hazard profile remains uncharacterized.

Biological Activity

4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine, also known as JSH-23, is a compound classified under phenylpropylamines. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C16H20N2

- Molecular Weight : 240.35 g/mol

- IUPAC Name : 4-methyl-N~1-(3-phenylpropyl)benzene-1,2-diamine

- CAS Registry Number : Not available

JSH-23 acts primarily as a selective inhibitor of certain protein interactions and pathways. It has been shown to inhibit the activity of the transcription factor NF-kB, which plays a crucial role in inflammatory responses and cancer progression. This inhibition is significant because NF-kB is often constitutively active in various malignancies, leading to uncontrolled cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that JSH-23 exhibits notable anticancer activity across various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical) | 0.25 | |

| A549 (lung) | 0.32 | |

| MDA-MB-231 (breast) | 0.15 | |

| PC-3 (prostate) | 0.40 |

These values indicate that JSH-23 is effective at low concentrations, suggesting high potency against these cancer types.

Anti-inflammatory Activity

JSH-23 has demonstrated anti-inflammatory effects by modulating cytokine production. In vitro studies show that it reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This property suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of JSH-23 on various cancer cell lines. The results showed that treatment with JSH-23 led to significant apoptosis in HeLa and A549 cells, correlating with reduced NF-kB activity.

- Inflammation Model : In a murine model of acute inflammation induced by LPS, administration of JSH-23 resulted in a marked decrease in paw swelling and leukocyte infiltration compared to control groups.

Safety and Toxicology

JSH-23's safety profile has been assessed in preliminary studies. It was found to have a favorable toxicity profile with no significant adverse effects observed at therapeutic doses in animal models. However, further toxicological studies are necessary to establish long-term safety.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-N¹,N¹-dipropyl-1,2-benzenediamine, and how can side reactions be minimized?

The synthesis of substituted 1,2-benzenediamines often involves alkylation or arylation reactions. For example, N-arylation of 1,2-benzenediamine derivatives with alkyl halides can yield N,N-dialkylated products. However, competing side reactions, such as over-alkylation or cyclization (e.g., phenazine formation), may occur. To suppress phenazine byproducts, blocking groups (e.g., N-methyl) can be introduced to limit reactivity at specific positions . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) should be optimized to favor mono- or di-alkylation. Characterization via HPLC or LC-MS is critical to monitor reaction progress and purity.

Q. Which analytical techniques are most effective for characterizing 4-methyl-N¹,N¹-dipropyl-1,2-benzenediamine?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns and alkyl chain integration.

- High-Resolution Mass Spectrometry (HR-MS): To verify molecular weight and fragmentation patterns.

- X-ray Crystallography: For structural elucidation, as demonstrated for nitro-substituted 1,2-benzenediamine derivatives .

- FT-IR Spectroscopy: To identify amine N-H stretches and alkyl C-H vibrations.

Cross-validation using multiple techniques ensures structural accuracy and purity.

Q. How does the stability of 4-methyl-N¹,N¹-dipropyl-1,2-benzenediamine vary under different storage conditions?

Stability studies should assess degradation under:

- Temperature: Accelerated aging tests at 40–60°C to simulate long-term storage.

- Light Exposure: UV-Vis spectroscopy to monitor photodegradation.

- Humidity: Karl Fischer titration to measure moisture uptake.

Similar diamines (e.g., nitro-substituted derivatives) degrade via oxidation or hydrolysis, forming nitroso or quinone intermediates. Stabilizers like antioxidants (e.g., BHT) or inert-atmosphere storage may mitigate degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-methyl-N¹,N¹-dipropyl-1,2-benzenediamine?

Conflicting data may arise from:

- Purity Variability: Impurities (e.g., residual solvents or byproducts) can skew bioassay results. Rigorous purification (e.g., preparative HPLC) is essential.

- Assay Conditions: Differences in cell lines, concentrations, or exposure times. Standardize protocols using reference compounds (e.g., FC-99, a structurally related diamine with documented anti-inflammatory effects ).

- Metabolic Stability: Evaluate pharmacokinetics (e.g., hepatic microsome assays) to distinguish intrinsic activity from metabolic interference.

Q. What computational methods are suitable for predicting the reactivity and binding interactions of 4-methyl-N¹,N¹-dipropyl-1,2-benzenediamine?

- Density Functional Theory (DFT): To model electronic properties and predict regioselectivity in reactions.

- Molecular Dynamics (MD) Simulations: For studying interactions with biological targets (e.g., enzymes or receptors).

- Docking Studies: Use crystal structures of homologous proteins (e.g., cytochrome P450 enzymes) to infer binding modes. Cross-reference with experimental data (e.g., enzyme inhibition assays) to validate predictions .

Q. What mechanistic insights can be gained from studying the compound’s role in macrophage polarization?

In sepsis models, analogous diamines like FC-99 modulate macrophage transitions (M1 to M2 phenotypes), reducing pro-inflammatory cytokines. To investigate mechanisms:

- Flow Cytometry: Quantify surface markers (e.g., CD86 for M1, CD206 for M2).

- Transcriptomics: RNA-seq to identify pathways (e.g., NF-κB or STAT signaling).

- Knockout Models: Use CRISPR-edited macrophages to test dependency on specific mediators (e.g., TLR4) .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based) for separation.

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in alkylation steps.

- Process Analytical Technology (PAT): Real-time monitoring via Raman spectroscopy to detect enantiomeric excess during synthesis .

Methodological Notes

- Safety Protocols: Handle diamines in fume hoods due to potential toxicity (e.g., NOx/Cl⁻ emissions upon decomposition) .

- Data Reproducibility: Archive raw spectral data and experimental parameters in FAIR-compliant repositories.

- Ethical Compliance: Adhere to 3R principles (Replace, Reduce, Refine) in animal studies, as emphasized in regulatory frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.